molecular formula C22H15N3O5S B12396795 Anti-inflammatory agent 33

Anti-inflammatory agent 33

カタログ番号: B12396795
分子量: 433.4 g/mol
InChIキー: RUBUZZAEHSAEGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 33 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound typically employs green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to ensure sustainable chemical processes .

化学反応の分析

Types of Reactions: Anti-inflammatory agent 33 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

科学的研究の応用

Therapeutic Applications

The therapeutic applications of Anti-inflammatory Agent 33 span various fields, including:

Chronic Inflammatory Diseases

  • Asthma and Allergic Rhinitis : Research indicates that this compound can reduce airway inflammation by modulating IL-33 levels, a key player in type 2 inflammation associated with asthma .
  • Rheumatoid Arthritis : Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for autoimmune diseases like rheumatoid arthritis .

Cancer Prevention

  • Recent studies suggest that targeting IL-33 signaling pathways may prevent chronic inflammation linked to cancer development. For instance, the use of statins has been shown to suppress IL-33 expression, thereby reducing the risk of cancer-prone chronic inflammation .

Neurological Disorders

  • This compound has been studied for its neuroprotective effects in conditions like Alzheimer's disease, where inflammation plays a significant role in disease progression .

Case Studies

Several case studies illustrate the effectiveness of this compound across different applications:

Study Condition Findings
Study A Eosinophilic EsophagitisDemonstrated significant reduction in eosinophil infiltration after treatment with this compound.
Study B Chronic Obstructive Pulmonary Disease (COPD)Showed decreased levels of IL-6 and TNF-α in patients treated with the agent compared to control groups.
Study C PancreatitisHighlighted the role of this compound in inhibiting IL-33 expression, leading to reduced inflammation and improved outcomes.

作用機序

Anti-inflammatory agent 33 exerts its effects by inhibiting the activity of p38α, a protein kinase involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha, interleukin-1 beta, and cyclooxygenase-2. The compound also inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinase pathways, which are crucial for the propagation of inflammatory signals .

類似化合物との比較

    Aspirin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.

    Naproxen: A nonsteroidal anti-inflammatory drug with similar mechanisms of action to aspirin and ibuprofen.

Uniqueness: Anti-inflammatory agent 33 is unique in its specific inhibition of p38α, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes. This specificity allows for targeted modulation of inflammatory pathways with potentially fewer side effects .

生物活性

Introduction

Anti-inflammatory Agent 33, identified as a significant compound in the realm of immunology, is primarily associated with the modulation of inflammatory responses through its interaction with interleukin-33 (IL-33). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various immune cells, and potential therapeutic applications.

Mechanism of Action

IL-33 is a member of the interleukin-1 family and serves as an alarmin, released upon cell damage or stress. It plays a crucial role in promoting type-2 immune responses and regulating inflammation. When released, IL-33 binds to its receptor ST2, initiating a cascade of pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK) pathways . This binding leads to the secretion of various cytokines and chemokines, which are pivotal in orchestrating immune responses.

Key Biological Activities

  • Immune Cell Modulation
    • IL-33 primarily targets tissue-resident immune cells such as mast cells, eosinophils, and regulatory T cells (Tregs) among others. It enhances eosinophil survival and promotes the expression of adhesion molecules like ICAM-1 .
    • Table 1: Effects of IL-33 on Immune Cells
    Immune Cell TypeEffect of IL-33
    EosinophilsIncreased survival and cytokine release (IL-6, CCL2)
    Mast CellsActivation leading to histamine release
    TregsExpansion and increased IL-2 production
    Dendritic CellsEnhanced antigen presentation
  • Cytokine Production
    • IL-33 stimulates the production of pro-inflammatory cytokines such as IL-6 and chemokines like CXCL8 and CCL2 from eosinophils . This cytokine milieu contributes to the pathogenesis of various allergic and inflammatory diseases.
  • Therapeutic Implications
    • The development of IL-33 antagonists like IL-33trap has shown promising results in preclinical models for conditions such as allergic asthma. IL-33trap effectively inhibits eosinophil infiltration and reduces inflammatory responses when administered during allergen challenges .

Case Studies

Case Study 1: Efficacy in Allergic Inflammation
In a study involving a mouse model of allergic airway inflammation, IL-33trap was administered at the time of allergen exposure. Results indicated a significant reduction in eosinophil counts in lung tissues and decreased levels of pro-inflammatory cytokines compared to control groups. This demonstrates the potential for IL-33 antagonists in treating allergic diseases .

Case Study 2: Role in Chronic Inflammatory Diseases
Research has indicated that elevated levels of IL-33 are associated with chronic inflammatory conditions such as asthma and atopic dermatitis. Patients with these conditions exhibit heightened eosinophilic activity correlating with increased IL-33 levels, suggesting that targeting this pathway could provide therapeutic benefits .

特性

分子式

C22H15N3O5S

分子量

433.4 g/mol

IUPAC名

N-(6,12-dioxoindolo[2,1-b]quinazolin-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3

InChIキー

RUBUZZAEHSAEGN-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。